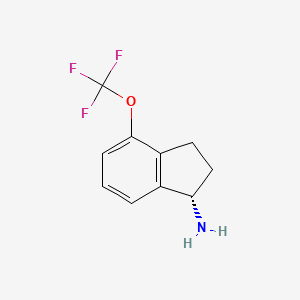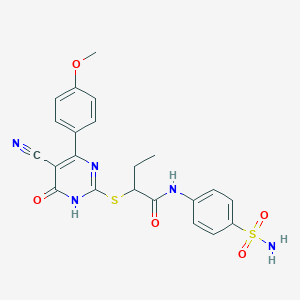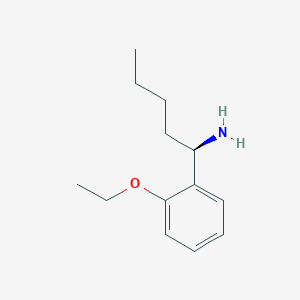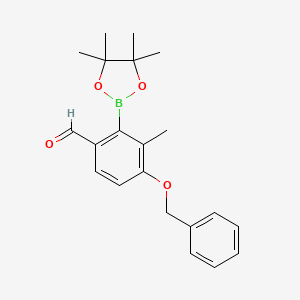![molecular formula C9H12O2 B15222625 rac-2-[(1R,2S,4R)-bicyclo[2.2.1]hept-5-en-2-yl]aceticacid](/img/structure/B15222625.png)
rac-2-[(1R,2S,4R)-bicyclo[2.2.1]hept-5-en-2-yl]aceticacid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Rel-2-((1R,2S,4R)-bicyclo[221]hept-5-en-2-yl)acetic acid is a compound characterized by its unique bicyclic structure This compound is part of the bicyclo[221]heptane family, which is known for its rigidity and stability
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Rel-2-((1R,2S,4R)-bicyclo[2.2.1]hept-5-en-2-yl)acetic acid typically involves the Diels-Alder reaction, which is a [4+2] cycloaddition reaction. This reaction is carried out between cyclopentadiene and maleic anhydride to form the bicyclic structure. The resulting adduct is then subjected to hydrolysis and decarboxylation to yield the desired acetic acid derivative.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions such as temperature, pressure, and the use of catalysts. Continuous flow reactors may be employed to enhance the efficiency and yield of the reaction.
Analyse Des Réactions Chimiques
Types of Reactions
Rel-2-((1R,2S,4R)-bicyclo[2.2.1]hept-5-en-2-yl)acetic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to yield saturated derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the acetic acid moiety can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Hydrogen gas (H₂) with palladium catalyst (Pd/C)
Substitution: Various nucleophiles such as amines, alcohols, or thiols
Major Products Formed
Oxidation: Ketones, carboxylic acids
Reduction: Saturated derivatives
Substitution: Functionalized derivatives with different substituents
Applications De Recherche Scientifique
Rel-2-((1R,2S,4R)-bicyclo[2.2.1]hept-5-en-2-yl)acetic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis due to its stable bicyclic structure.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its pharmacological properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of Rel-2-((1R,2S,4R)-bicyclo[2.2.1]hept-5-en-2-yl)acetic acid involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of certain enzymes, depending on its functional groups and overall structure. The pathways involved may include modulation of signal transduction processes and alteration of metabolic pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-((1R,2S,4R)-bicyclo[2.2.1]hept-5-en-2-yl)propanoic acid
- 2-((1R,2S,4R)-bicyclo[2.2.1]hept-5-en-2-yl)butanoic acid
Uniqueness
Rel-2-((1R,2S,4R)-bicyclo[2.2.1]hept-5-en-2-yl)acetic acid is unique due to its specific acetic acid moiety, which imparts distinct reactivity and potential applications compared to its similar compounds. The presence of the bicyclic structure also contributes to its stability and versatility in various chemical reactions.
Propriétés
Formule moléculaire |
C9H12O2 |
|---|---|
Poids moléculaire |
152.19 g/mol |
Nom IUPAC |
2-[(1R,2S,4R)-2-bicyclo[2.2.1]hept-5-enyl]acetic acid |
InChI |
InChI=1S/C9H12O2/c10-9(11)5-8-4-6-1-2-7(8)3-6/h1-2,6-8H,3-5H2,(H,10,11)/t6-,7+,8-/m0/s1 |
Clé InChI |
HRVGJQMCNYJEHM-RNJXMRFFSA-N |
SMILES isomérique |
C1[C@H]2C[C@H]([C@@H]1C=C2)CC(=O)O |
SMILES canonique |
C1C2CC(C1C=C2)CC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-Chloropyrazolo[1,5-a]quinoxaline](/img/structure/B15222545.png)



![(R)-2-((4-(4-Amino-2-fluorophenoxy)-1-(4-methoxybenzyl)-1H-pyrazolo[3,4-b]pyridin-3-yl)amino)propan-1-ol](/img/structure/B15222572.png)


![tert-Butyl 6-(methoxymethylene)-2-azaspiro[3.3]heptane-2-carboxylate](/img/structure/B15222595.png)




![N-Methyl-5,6-dihydro-4H-pyrrolo[3,4-d]thiazol-2-amine dihydrobromide](/img/structure/B15222626.png)
